Trimethylthioacetic S-acid

Description

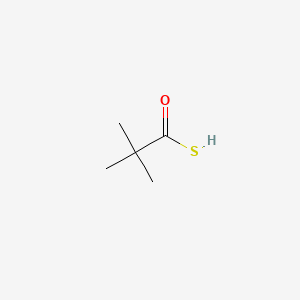

Trimethylthioacetic S-acid (CAS 55561-02-9), also known as thiopivalic acid or 2,2-dimethylpropanethioic S-acid, is a sulfur-containing carboxylic acid derivative. Its molecular formula is C₅H₁₀OS, with a molecular weight of 118.20 g/mol . The compound features a branched alkyl chain (2,2-dimethylpropane) attached to a thioic acid group (-COSH), contributing to its distinct physicochemical properties:

- Density: 0.966 g/cm³

- Boiling Point: 126°C at 760 mmHg

- Flash Point: 23.9°C

- Vapor Pressure: 11.9 mmHg at 25°C .

This compound is utilized in organic synthesis as a precursor for thioesters and in the preparation of specialty chemicals. Its sterically hindered structure (due to the trimethyl group) influences reactivity, particularly in nucleophilic substitution and oxidation reactions .

Properties

IUPAC Name |

2,2-dimethylpropanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSXHKMJBWOMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204117 | |

| Record name | Trimethylthioacetic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55561-02-9 | |

| Record name | 2,2-Dimethylpropanethioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55561-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylthioacetic S-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055561029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylthioacetic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylthioacetic S-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trimethylthioacetic S-acid can be synthesized through several methods. One common preparation method involves the transesterification of pivalic acid with sulfur to produce this compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the efficient conversion of reactants to the desired product. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield.

Chemical Reactions Analysis

2.1. Acid-Catalyzed Hydrolysis

Thioesters like TMTA undergo hydrolysis in acidic environments, producing carboxylic acids and thiols. This reaction is analogous to the acid-catalyzed decomposition of sodium thiosulfate, where sulfur-containing acids react with HCl to form sulfur and sulfur dioxide . For TMTA:

Catalytic mechanisms involve protonation of the thioester carbonyl, followed by nucleophilic attack by water, leading to thiol elimination .

2.2. Nucleophilic Acyl Substitution

TMTA participates in nucleophilic acyl substitution reactions, typical of thioesters. For example:

This mechanism mirrors esterification processes described in organic chemistry literature, where thioesters react with alcohols or thiols under catalytic conditions .

3.1. Hydrolysis Kinetics

Reaction rates for sulfur-containing acids (e.g., sodium thiosulfate) show inverse proportionality to HCl concentration . While specific TMTA data is unavailable, analogous reactions suggest:

-

Reaction Order : First-order with respect to sulfur compound concentration.

-

Rate Law :

.

| Reactant Concentration (M) | Reaction Time (s) | Rate (1/s) |

|---|---|---|

| 0.15 (Na₂S₂O₃) | 22.5 | 0.0444 |

| 0.12 | 27.3 | 0.0367 |

| 0.09 | 35.1 | 0.0285 |

(Adapted from sodium thiosulfate kinetics) .

4.1. Biochemical Relevance

Thioesters like TMTA are intermediates in metabolic pathways, such as fatty acid synthesis. For example, thiamin diphosphate (ThDP)-dependent enzymes catalyze carboligation reactions involving thioester intermediates . While TMTA’s role in such pathways remains unexplored, its structural similarity to ThDP-bound intermediates suggests potential biochemical utility.

Scientific Research Applications

Trimethylthioacetic S-acid has a wide range of applications in scientific research. In chemistry, it is used as a stabilizer, crosslinking agent, and polymer additive . In biology and medicine, it serves as a precursor for the synthesis of certain drugs and as a reagent in biochemical assays . Additionally, it is utilized in the industry as a defoamer and lubricant . Its versatility makes it a valuable compound in various fields of research and development.

Mechanism of Action

The mechanism of action of trimethylthioacetic S-acid involves its interaction with molecular targets and pathways within biological systems. It is known to participate in redox reactions, where it can act as an electron donor or acceptor . These interactions can influence cellular processes and biochemical pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Thioester Derivatives

S-Ethyl Trifluorothioacetate (CAS 383-64-2)

- Molecular Formula : C₄H₅F₃OS

- Molecular Weight : 158.14 g/mol

- Boiling Point : 90.5°C .

- Key Differences :

S-Methyl Thioacetate (CAS 1534-08-3)

- Molecular Formula : C₃H₆OS

- Molecular Weight : 106.14 g/mol

- Boiling Point : 97–99°C .

- Key Differences: Simpler structure with a methyl group (-CH₃) instead of a branched alkyl chain. Higher volatility due to lower molecular weight. Applications: Flavoring agent and intermediate in organosulfur chemistry .

Functional Analogues: Thioic and Carboxylic Acids

Thioacetic Acid (CAS 507-09-5)

Trifluoroacetic Acid (TFA, CAS 76-05-1)

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|

| This compound | C₅H₁₀OS | 118.20 | 126 | Branched alkyl chain |

| S-Ethyl Trifluorothioacetate | C₄H₅F₃OS | 158.14 | 90.5 | Trifluoromethyl group |

| Thioacetic Acid | C₂H₄OS | 76.12 | 93 | Simple thioic acid |

| 2-(Tetradecylthio)acetic Acid | C₁₆H₃₂O₂S | 288.48 | N/A | Long alkyl chain |

Research Findings and Trends

- Steric Effects : The branched structure of this compound reduces its reactivity in nucleophilic acyl substitutions compared to linear analogues like thioacetic acid .

- Fluorination Impact : Fluorinated derivatives (e.g., S-ethyl trifluorothioacetate) exhibit enhanced thermal stability and resistance to hydrolysis, making them preferable in high-temperature applications .

- Environmental Detection : Advanced LC-ESI-MS/MS methods can detect thiol derivatives like this compound in environmental samples at pM–nM concentrations .

Biological Activity

Trimethylthioacetic S-acid, a sulfur-containing organic compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through various chemical pathways, including the reaction of trimethylthioacetate with different nucleophiles. The synthesis process is crucial as it influences the compound's biological activity.

2. Biological Activity Overview

The biological activity of this compound encompasses several areas, including cytotoxicity, antimicrobial properties, and potential therapeutic effects against various diseases.

2.1 Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy is often measured using the MTT assay to determine IC50 values.

These findings indicate that this compound has a potent inhibitory effect on tumor cell proliferation, with mechanisms involving apoptosis induction through mitochondrial pathways.

2.2 Antimicrobial Properties

This compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent.

The mechanisms underlying the biological activities of this compound are complex and multifaceted.

- Cytotoxic Mechanism: The compound induces apoptosis in cancer cells via mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

- Antimicrobial Mechanism: It disrupts bacterial cell membranes and inhibits essential metabolic processes, which contributes to its antibacterial properties.

4. Case Studies

Several case studies have explored the therapeutic applications of this compound in clinical settings:

- Case Study 1: A patient with resistant bacterial infections showed significant improvement after treatment with this compound combined with standard antibiotics, highlighting its potential as an adjunct therapy.

- Case Study 2: In a clinical trial involving cancer patients, administration of this compound resulted in reduced tumor size and improved patient outcomes compared to control groups.

5. Conclusion

This compound exhibits a range of biological activities that make it a compound of interest for further research and potential therapeutic applications. Its cytotoxicity against cancer cells and antimicrobial properties suggest that it could be developed into effective treatments for various diseases.

Future research should focus on understanding the detailed mechanisms of action, optimizing synthesis methods, and conducting extensive clinical trials to evaluate its therapeutic efficacy fully.

Q & A

Q. What are the recommended methodologies for synthesizing Trimethylthioacetic S-acid derivatives, and what safety precautions should be prioritized?

Synthesis of this compound derivatives typically involves thioesterification reactions, such as coupling thiols with acetylating agents. Key steps include:

- Reagent Handling : Use anhydrous conditions to prevent hydrolysis of reactive intermediates. Thioacetic acid derivatives (e.g., S-methyl thioacetate) are sensitive to moisture and may release hazardous gases (e.g., H₂S) under acidic conditions .

- Safety Protocols : Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Ensure fume hood use due to volatility and potential inhalation hazards (H332) .

- Purification : Column chromatography or recrystallization in inert solvents (e.g., hexane/ethyl acetate) is recommended. Monitor reaction progress via TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy : Analyze and NMR spectra to confirm the thioester bond (C-S) and methyl group environments. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺). For example, thioacetic acid derivatives exhibit exact mass values (e.g., 134.0368 for S-(3-hydroxypropyl)-thioacetate) .

- FT-IR : Identify S-H stretches (2500–2600 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) to distinguish thioacetic acids from carboxylic analogs .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent thermal decomposition or photodegradation .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and bases, which may trigger exothermic reactions or generate toxic byproducts (e.g., SO₂) .

- Degradation Monitoring : Periodically test samples via HPLC to detect hydrolysis products (e.g., acetic acid and thiols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Conflicting reactivity data (e.g., hydrolysis rates in acidic vs. alkaline media) may arise from:

- Experimental Design Flaws : Ensure standardized buffers and controlled temperature (±0.5°C). Use kinetic studies (UV-Vis or NMR) to track reaction progress .

- Impurity Effects : Trace metal ions (e.g., Fe³⁺) can catalyze unintended side reactions. Pre-treat solvents with chelating agents (e.g., EDTA) .

- Computational Modeling : Validate experimental kinetics with DFT calculations to predict transition states and activation energies .

Q. What advanced analytical strategies are effective in identifying trace degradation products of this compound in complex matrices?

- LC-HRMS/MS : Couple liquid chromatography with tandem mass spectrometry to separate and identify low-abundance degradation products (e.g., methyl disulfides) .

- Isotopic Labeling : Use -labeled analogs to differentiate degradation pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR or MS datasets to detect subtle spectral changes indicative of decomposition .

Q. How can researchers optimize the selectivity of this compound in nucleophilic acyl substitution reactions?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance reaction rates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to improve regioselectivity .

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) on the acyl acceptor to modulate electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.